2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
Description
This compound features a coumarin (2H-chromene-2-one) core linked via a carboxamide group to an ethyl chain terminating in a pyridazinone ring substituted at position 3 with a pyridin-3-yl group. Its structure integrates two pharmacologically significant motifs:
- Pyridazinone-pyridinyl moiety: Pyridazinones are associated with enzyme inhibition (e.g., phosphodiesterase, acetylcholinesterase) and receptor modulation, while the pyridin-3-yl substituent may enhance solubility and target interactions .
While direct physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its molecular formula can be inferred as C₁₉H₁₅N₃O₄ (molecular weight ~349.35 g/mol), based on structural analogs like CAS 1021218-68-7 (C₁₆H₁₃N₃O₄, MW 311.29) and adjustments for the pyridin-3-yl group.
Properties
IUPAC Name |
2-oxo-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-19-8-7-17(15-5-3-9-22-13-15)24-25(19)11-10-23-20(27)16-12-14-4-1-2-6-18(14)29-21(16)28/h1-9,12-13H,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVKPQDCHRXEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. Its structural complexity, featuring both chromene and pyridazine moieties, suggests a multifaceted mechanism of action that warrants detailed investigation.
Anti-inflammatory Activity
Research indicates that compounds similar to 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In a study evaluating various derivatives, compounds with similar scaffolds showed moderate to strong inhibitory activity against COX-II, with IC50 values ranging from 0.52 to 22.25 μM . This suggests that our compound may also possess anti-inflammatory properties through COX inhibition.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays against human cancer cell lines. For instance, related chromene derivatives have demonstrated significant cytotoxicity against liver carcinoma cells (HEPG2), with IC50 values indicating effective growth inhibition . Although specific data on the target compound is limited, the structural similarities imply potential efficacy against various cancer types.
Antimicrobial Properties
The compound's heterocyclic nature positions it as a candidate for antimicrobial studies. Sulfonamide derivatives, which share similar structural features, have been noted for their ability to inhibit bacterial growth by interfering with folic acid synthesis . This mechanism could extend to our compound, warranting further investigation into its antimicrobial capabilities.
Study 1: COX Inhibition
In a comparative study of COX inhibitors, several compounds were synthesized and evaluated for their inhibitory activity against COX-I and COX-II. The most potent inhibitor in this series had an IC50 value of 0.011 μM against COX-II, significantly outperforming traditional NSAIDs like Rofecoxib . This underscores the therapeutic potential of similar compounds in managing inflammatory conditions.
Study 2: Antitumor Activity
A recent publication highlighted the synthesis of new heterocycles derived from chromene structures and their evaluation for anticancer activity. The study reported promising results with some derivatives showing IC50 values as low as 2.70 µM against HEPG2 cells . Such findings suggest that modifications to the chromene scaffold could enhance anticancer efficacy.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has shown that compounds similar to 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide exhibit activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, studies have reported that derivatives of chromene compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
2. Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
3. Enzyme Inhibition
The interaction of this compound with enzymes such as kinases or phosphatases can lead to the modulation of various signaling pathways. This property is particularly valuable in drug development for diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders .
Synthetic Routes
The synthesis of 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide involves several multi-step organic reactions:
- Formation of the Chromene Core : This typically involves cyclization reactions using appropriate precursors.
- Introduction of the Pyridazinone Ring : This can be achieved through condensation reactions involving pyridine derivatives.
- Carboxamide Formation : The final step usually involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide linkage.
Case Studies
Study on Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer effects of chromene derivatives, including compounds structurally similar to 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
Research on Anti-inflammatory Effects
Another research article focused on evaluating the anti-inflammatory properties of chromene derivatives. The findings suggested that these compounds effectively reduced inflammation markers in vitro and in vivo models, indicating their potential therapeutic use in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Substituent Impact on Physicochemical Properties :
- The target compound’s pyridin-3-yl group likely enhances aqueous solubility compared to phenyl analogs (e.g., CAS 898189-76-9) due to nitrogen’s hydrogen-bonding capacity .
- Piperazine-containing analogs (e.g., compound 15 ) exhibit higher molecular weights and melting points, suggesting increased rigidity and crystalline stability.
Biological Activity Trends: Pyridazinones with bulky substituents (e.g., piperazine-chlorophenyl in compound 15) demonstrate cytotoxicity against gastric cancer cells (AGS), with IC₅₀ values in the low micromolar range . Coumarin derivatives (e.g., ) are frequently explored for anti-proliferative effects, though activity depends on substituent electronic profiles.
Q & A
Q. What are the key synthetic strategies for preparing 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Coupling of chromene-carboxamide and pyridazine moieties : React 2-oxo-2H-chromene-3-carboxylic acid derivatives with functionalized pyridazine intermediates. For example, coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) in dry DMF under nitrogen, as seen in analogous syntheses .
- Purification : Flash column chromatography (silica gel) and recrystallization (acetone/ethanol) are standard for isolating high-purity crystals .
- Key challenges : Low yields due to steric hindrance at the pyridin-3-yl substituent; optimize reaction time (e.g., reflux for 5–8 hours) and stoichiometric ratios .
Q. How is the compound’s structural integrity validated post-synthesis?
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with reference data. For example, pyridazine protons appear at δ 8.2–8.8 ppm, while chromene carbonyls resonate near δ 160–165 ppm .
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities. Pyridazinone rings often exhibit planar geometry, with hydrogen bonding between the amide and pyridazine groups .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 435.1 for C₂₂H₁₇N₄O₅) .
Advanced Research Questions
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound?
- Comparative analog synthesis : Modify the pyridin-3-yl or chromene substituents and test biological activity. For example, replacing pyridin-3-yl with phenyl groups reduces kinase inhibition efficacy by ~40% .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding to target proteins (e.g., tyrosine kinases). The pyridazine ring often forms π-π interactions with hydrophobic pockets .
- In vitro assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, noting dose-dependent apoptosis induction (0.5–10 μM) .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Dynamic NMR experiments : Resolve overlapping signals (e.g., ethylenic protons in chromene) by varying temperature or solvent .
- Density Functional Theory (DFT) : Compare computed ¹³C NMR chemical shifts with experimental data to validate assignments .
- Cross-validate with HPLC : Ensure purity >98% before attributing anomalies to structural defects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
